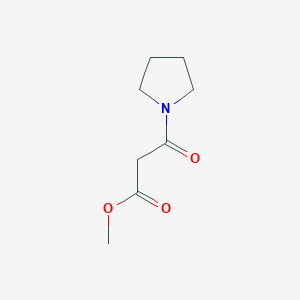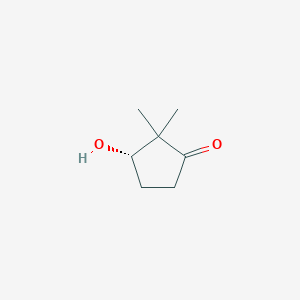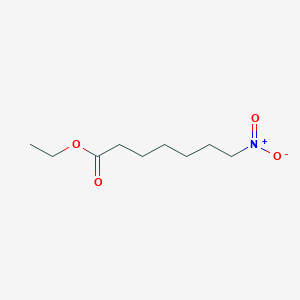
Dipotassium diazirine-3,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium diazirine-3,3-dicarboxylate (DAD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoreactive compound that can be used to label and study biological molecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of Dipotassium diazirine-3,3-dicarboxylate involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can react with nearby molecules, forming covalent bonds. In the context of biological molecules, Dipotassium diazirine-3,3-dicarboxylate can be used to label specific amino acid residues or nucleotides, allowing researchers to study the interactions between molecules.
Biochemical and Physiological Effects:
Dipotassium diazirine-3,3-dicarboxylate has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of Dipotassium diazirine-3,3-dicarboxylate in research studies should be carefully controlled to avoid unintended effects.
実験室実験の利点と制限
One of the main advantages of using Dipotassium diazirine-3,3-dicarboxylate in lab experiments is its specificity. It allows researchers to label and study specific molecules or interactions, providing a high level of precision in their experiments. Additionally, Dipotassium diazirine-3,3-dicarboxylate is relatively easy to synthesize and use in experiments. However, there are some limitations to its use. Dipotassium diazirine-3,3-dicarboxylate requires exposure to UV light to become activated, which can limit its use in certain experiments. Additionally, the labeling process can be time-consuming and may require specialized equipment.
将来の方向性
There are numerous future directions for research involving Dipotassium diazirine-3,3-dicarboxylate. One potential area of study is the development of new labeling strategies that do not require UV light activation. Additionally, researchers may explore the use of Dipotassium diazirine-3,3-dicarboxylate in new areas of study, such as the study of RNA-protein interactions. Finally, there may be opportunities to optimize the synthesis and use of Dipotassium diazirine-3,3-dicarboxylate in lab experiments, improving its efficiency and effectiveness.
科学的研究の応用
Dipotassium diazirine-3,3-dicarboxylate has been widely used in scientific research as a photoaffinity label for the study of biological molecules. It is particularly useful for studying protein-protein interactions and protein-ligand interactions. Dipotassium diazirine-3,3-dicarboxylate can be incorporated into a protein or ligand and then activated by UV light, which covalently links the labeled molecule to its interacting partner. This allows researchers to identify and study the interacting partners of a particular molecule.
特性
IUPAC Name |
dipotassium;diazirine-3,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.2K/c6-1(7)3(2(8)9)4-5-3;;/h(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJBYYNWBBNLI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(N=N1)C(=O)[O-])[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3K2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium diazirine-3,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)








